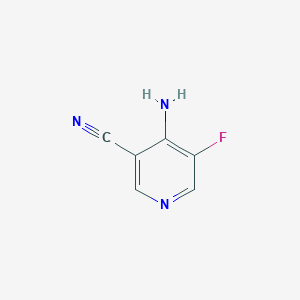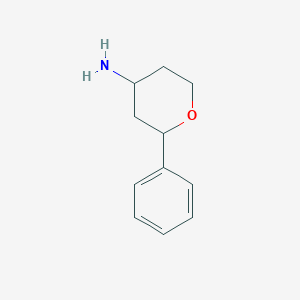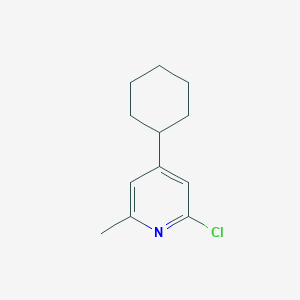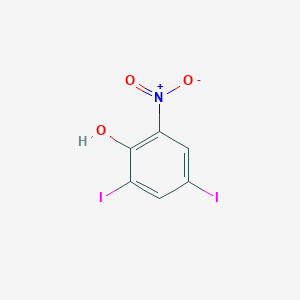
4-Amino-5-fluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinonitrile typically involves the introduction of the amino and fluorine groups onto the nicotinonitrile scaffold. One common method is the nucleophilic substitution reaction, where a suitable fluorine source is reacted with a precursor compound under controlled conditions. For instance, the reaction of 4-chloro-5-fluoronicotinonitrile with ammonia can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic hydrogenation and halogen exchange reactions are often employed to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitriles.
Scientific Research Applications
4-Amino-5-fluoronicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoronicotinonitrile involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in its binding affinity and reactivity. For instance, the compound may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
- 4-Amino-5-chloronicotinonitrile
- 4-Amino-5-bromonicotinonitrile
- 4-Amino-5-iodonicotinonitrile
Comparison: 4-Amino-5-fluoronicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
4-amino-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |
InChI Key |
PFMRTSYDYQPKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)
![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)

![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)


![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)

![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
